2,5-Dimethoxy-4-methylphenethylamine hydrochloride
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
25505-65-1
VCID:
VC20786766
InChI:
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
SMILES:
CC1=CC(=C(C=C1OC)CCN)OC.Cl
Molecular Formula:
C11H18ClNO2
Molecular Weight:
231.72 g/mol
2,5-Dimethoxy-4-methylphenethylamine hydrochloride
CAS No.: 25505-65-1
Cat. No.: VC20786766
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 25505-65-1 |
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | 2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H |
| Standard InChI Key | UIPCUUZBUOLEMM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1OC)CCN)OC.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1OC)CCN)OC.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator